molecular formula C23H22N2O B8707907 N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide CAS No. 71971-52-3

N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide

Cat. No.: B8707907
CAS No.: 71971-52-3
M. Wt: 342.4 g/mol
InChI Key: DJYRLKNZFWQHBN-UHFFFAOYSA-N
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Description

N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide is a compound that features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The indole nucleus is known for its diverse biological activities, making this compound of interest in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide typically involves the formation of the indole ring followed by the attachment of the phenylpropanamide group. One common method includes the reduction of polyfunctional 2-oxindoles using boron hydrides . Another approach involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole derivatives with various functional groups.

    Substitution: Substituted indole derivatives with halogens, nitro groups, etc.

Scientific Research Applications

N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involved in cell signaling, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other indole derivatives. Its combination of the indole nucleus with a phenylpropanamide group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

71971-52-3

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C23H22N2O/c26-23(15-14-18-8-2-1-3-9-18)24-20-11-5-7-13-22(20)25-17-16-19-10-4-6-12-21(19)25/h1-13H,14-17H2,(H,24,26)

InChI Key

DJYRLKNZFWQHBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=CC=C3NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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